1,2-Dimyristoyl-rac-glycerol-d5
Description
Properties
Molecular Formula |
C₃₁H₅₅D₅O₅ |
|---|---|
Molecular Weight |
517.84 |
Synonyms |
1,2-Di-myristin-d5; Tetradecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester-d5; 1,2-Dimyristin-d5; 1,2-Dimyristoyl Glycerol-d5; 1,2-Dimyristoyl-rac-glycerol-d5; 1,2-Dimyristoylglycerin-d5; 1,2-Glycerin-d5 Dimyristic Acid Ester; Glycerol-d5 1,2-Dite |
Origin of Product |
United States |
Core Applications of 1,2 Dimyristoyl Rac Glycerol D5 in Scientific Investigation
Quantitative Analysis in Lipidomics and Metabolomics
The unique chemical signature of 1,2-Dimyristoyl-rac-glycerol-d5, conferred by its deuterium (B1214612) labeling, makes it an invaluable asset for precise quantitative measurements in complex biological samples.
Implementation as an Internal Standard for Absolute Quantification via Mass Spectrometry
In mass spectrometry (MS)-based lipidomics, accurate quantification of endogenous lipids is often hampered by variations in sample extraction efficiency and instrument response. To correct for these variables, stable isotope-labeled internal standards are employed. This compound is chemically identical to its non-labeled counterpart but is heavier by five Daltons due to the deuterium atoms.
When added to a biological sample at a known concentration before lipid extraction, it co-purifies with the endogenous diacylglycerols. During MS analysis, the deuterated standard is easily distinguished from the non-deuterated analytes by its mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous DAG species to that of the known amount of the d5-standard, researchers can achieve accurate and absolute quantification of individual DAG molecules in the sample. This approach is fundamental in shotgun lipidomics and liquid chromatography-mass spectrometry (LC-MS) methods, where precise measurement of specific lipid classes is crucial. nih.gov The use of a class-specific internal standard like this is considered a high level of quantification accuracy in lipidomics research. mdpi.com
Employment as a Tracer for In Vitro and In Vivo Metabolic Flux Studies
Metabolic flux analysis aims to measure the rates of metabolic reactions within a biological system. nih.govfrontiersin.org Stable isotope tracers are essential for these studies, allowing scientists to track the movement of atoms through metabolic pathways. nih.gov this compound can be used as a tracer to follow the fate of the glycerol (B35011) backbone of diacylglycerols in various metabolic processes.
For instance, in studies of triglyceride synthesis, cells can be supplied with this deuterated DAG. Subsequent analysis of the triglyceride pool can reveal the rate at which the labeled DAG is converted into triglycerides, providing a direct measure of the flux through this specific pathway. This method offers a powerful alternative to radioactive tracers, enhancing safety while providing detailed metabolic information. nih.govnih.gov
A key advantage of using stable isotopes is their suitability for studies in whole organisms, including human patients, where radioactive isotopes are often not feasible. nih.gov
Assessment of Lipid Turnover Rates and Dynamic Changes within Biological Systems
Lipid turnover, the continuous synthesis and degradation of lipid molecules, is fundamental to cellular function. mdpi.com Stable isotope labeling is a powerful technique to study these dynamic processes. nih.gov By introducing this compound into a cell culture or organism, researchers can monitor the rate at which it is incorporated into other lipid species and the rate at which it is catabolized.
By taking samples at different time points and analyzing the isotopic enrichment of various lipid pools with mass spectrometry, the synthesis and degradation rates (turnover) of specific diacylglycerol-derived lipids can be calculated. nih.gov This provides critical insights into how cellular lipid composition is maintained and how it adapts to various stimuli or disease states.
Elucidation of Lipid Metabolic Pathways
The ability to trace the metabolic fate of this compound provides a direct means to investigate the enzymes and pathways involved in lipid metabolism.
Investigation of Glycerolipid Biosynthesis and Catabolism
Glycerolipids, including diacylglycerols and triglycerides, are central to energy storage and cellular signaling. broadpharm.com this compound is an excellent tool for dissecting the pathways of glycerolipid metabolism. When introduced as a substrate, its conversion into other lipids, such as triglycerides or phospholipids (B1166683), can be tracked over time.
This allows for the detailed study of product-precursor relationships. For example, by monitoring the appearance of the d5 label in triglycerides, researchers can directly observe the flux from DAG to TG pools. Conversely, its breakdown and the subsequent appearance of the labeled glycerol backbone in other metabolic intermediates can illuminate catabolic pathways.
Characterization of Diacylglycerol Acyltransferase (DGAT) Isoform Activities
Diacylglycerol acyltransferase (DGAT) is the key enzyme that catalyzes the final step of triglyceride synthesis by converting diacylglycerol and acyl-CoA into triglyceride. nih.gov There are two major isoforms, DGAT1 and DGAT2, which may have distinct physiological roles. nih.gov
Stable isotope-labeled substrates are instrumental in dissecting the specific functions of these isoforms. In one study, researchers used ¹³C₃-D₅-glycerol to trace triglyceride synthesis in HepG2 cells. By combining this tracer with specific inhibitors for DGAT1 and DGAT2, they could precisely measure the contribution of each isoform to the synthesis of different triglyceride species. nih.gov This approach demonstrates how a deuterated glycerol backbone, similar to that in this compound, can be used to quantify the activity of specific enzymes in complex cellular environments. This method avoids the use of traditional radioactive assays, which often rely on [¹⁴C]oleoyl-CoA as a tracer. nih.govnih.gov
Research Highlight: Differentiating DGAT Isoform Function nih.gov
| Cell Line | Tracer Used | Key Finding |
| HepG2 Hepatoma Cells | ¹³C₃-D₅-glycerol | Stable isotope tracing combined with specific inhibitors allowed for the differentiation of TG synthesis originating from DGAT1 versus DGAT2 activity. |
This type of assay provides crucial information for understanding the specific roles of DGAT isoforms in both normal physiology and in metabolic diseases.
Research into Enzymatic Hydrolysis and Regioisomerization of Glycerolipids
The deuterated nature of this compound allows for precise tracking and quantification in studies of glycerolipid metabolism. While specific studies focusing solely on the enzymatic hydrolysis and regioisomerization of this particular deuterated compound are not extensively detailed in the provided results, the principles of using deuterated lipids for such investigations are well-established.
In metabolic studies, isotopically labeled compounds like this compound serve as tracers. Researchers can introduce the deuterated lipid into a biological system and monitor its conversion into other lipid species over time. By using techniques like mass spectrometry, the deuterium-labeled products can be distinguished from their non-labeled endogenous counterparts. This allows for the precise measurement of the rates of enzymatic reactions, such as hydrolysis by lipases, and the isomerization of the acyl chains on the glycerol backbone.
Studies in Membrane Biophysics and Cell Signaling
This compound and other deuterated lipids are instrumental in understanding the complex environment of biological membranes and the signaling pathways that originate from them.
Exploration of Protein-Lipid Interactions within Model Membrane Systems
Deuterium-labeled lipids are crucial for investigating the interactions between proteins and lipids in model membranes. nih.govacs.orgacs.org These interactions can range from non-specific, weak associations to highly specific binding that is essential for protein function. libretexts.org Techniques like deuterium nuclear magnetic resonance (²H NMR) spectroscopy can be used to study the effects of proteins on the order and dynamics of the lipid acyl chains. nih.govacs.org For instance, the presence of a membrane protein can restrict the motion of adjacent lipid molecules, leading to a more ordered environment compared to the bulk lipid bilayer. nih.gov The deuterated glycerol backbone of this compound can provide insights into the behavior of the glycerol region of the lipid in the presence of proteins.
Application in Liposome and Artificial Membrane Reconstitution for Membrane Protein Research
Liposomes and other artificial membrane systems are widely used to study the function of membrane proteins in a controlled environment. nih.govresearchgate.net The process often involves solubilizing the protein and lipids with detergents and then removing the detergent to allow the formation of proteoliposomes. researchgate.net Deuterated lipids like this compound can be incorporated into these artificial membranes. Their physical properties, such as chain length and saturation, influence the characteristics of the reconstituted membrane, which in turn affects the function of the embedded protein. The use of deuterated lipids in these systems can also facilitate structural and dynamic studies of the reconstituted protein and its lipid microenvironment.
Probing Membrane Dynamics and Conformational Changes Using Deuterated Probes
Deuterium NMR spectroscopy of specifically deuterated lipids is a powerful technique for studying the dynamic structure of membranes. nih.govillinois.edu Deuterated probes provide information on the orientation and motion of different segments of the lipid molecule. acs.org For example, the deuterium order parameter can reveal the degree of ordering of the lipid acyl chains, which is related to membrane fluidity. nih.gov Changes in these parameters can indicate phase transitions or the effect of other molecules, like cholesterol or proteins, on the membrane's physical state. illinois.edu While fluorescent probes are also used to study membrane dynamics, deuterated lipids offer a non-perturbative way to examine the behavior of the lipids themselves. nih.govthermofisher.comresearchgate.net
Mechanistic Investigations of Protein Kinase C (PKC) Activation and Downstream Signaling
Diacylglycerols (DAGs) like 1,2-dimyristoyl-rac-glycerol (B52915) are second messengers that play a crucial role in activating Protein Kinase C (PKC), a family of enzymes involved in numerous cellular processes. caymanchem.comnih.gov The activation of PKC typically involves its translocation to a cellular membrane where it binds to DAG. nih.govnih.gov
While saturated DAGs like 1,2-dimyristoyl-sn-glycerol (B53044) are generally considered weak activators of PKC, they are still used in studies to understand the mechanisms of PKC activation. caymanchem.com The non-deuterated form, 1,2-dimyristoyl-rac-glycerol, has been shown to promote interactions between proteins and lipids. broadpharm.combioscience.co.uk The use of this compound in such studies would allow for its precise tracking and quantification, helping to dissect the specific roles of different DAG species in PKC signaling pathways. For instance, different PKC isozymes can have varying affinities for different DAGs, and their activation can lead to distinct downstream signaling events. nih.govnih.govucsd.edu Studies have shown that the activation of PKC by DAG can lead to changes in cell morphology and the reorganization of the actin cytoskeleton. nih.gov
Role in Advanced Analytical Method Development and Validation
One of the most significant applications of this compound is in the development and validation of analytical methods, particularly those using mass spectrometry. clearsynth.comaptochem.com
Deuterated compounds are widely used as internal standards in quantitative analysis. clearsynth.comaptochem.comnih.govnih.gov An internal standard is a compound of known concentration that is added to a sample before analysis. aptochem.com Because deuterated standards are chemically very similar to their non-deuterated counterparts (the analytes), they behave almost identically during sample preparation, extraction, and chromatographic separation. nih.gov However, due to the mass difference, the internal standard can be distinguished from the analyte by the mass spectrometer. aptochem.com
This allows for the correction of variations in the analytical process, such as losses during sample preparation or fluctuations in instrument response, leading to more accurate and precise quantification of the analyte. clearsynth.comnih.gov The use of a stable isotope-labeled internal standard, like this compound, is considered the gold standard in bioanalytical method development and is recommended by regulatory agencies. aptochem.comnih.gov
Development of Robust High-Throughput Lipid Extraction and Analysis Protocols
The development of reliable and high-throughput methods for lipid analysis is a significant challenge in lipidomics. nih.govnih.gov The complexity of lipid samples and the potential for variability during sample preparation necessitate rigorous validation of extraction protocols. mdpi.com Classic lipid extraction methods, such as those developed by Folch and Bligh-Dyer, are effective but can be difficult to automate and often use hazardous solvents. mdpi.com
The scientific community is continuously working to develop more efficient, safer, and higher-throughput methods, such as those using methyl-tert-butyl ether (MTBE) or solid-phase extraction (SPE). In the development and validation of these new protocols, this compound is used as a 'recovery standard'. Researchers spike it into the sample matrix before extraction to precisely measure the efficiency and reproducibility of the protocol for diacylglycerols. By comparing the amount of this compound detected after extraction to the amount initially added, scientists can optimize parameters like solvent ratios and extraction time to ensure the method is robust and provides consistent results for this lipid class, making it suitable for high-throughput applications.
Validation of Quantitative Assays for Complex Lipidomes
Accurately quantifying individual lipid species within a complex biological sample is a major goal of lipidomics. nih.govnih.gov Targeted and multiplexed assays using liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose, but their accuracy hinges on the use of appropriate internal standards. nih.govnih.gov
This compound serves as an ideal internal standard for the quantification of diacylglycerols (DAGs). Because it shares the same glycerol backbone and myristic acid chains as its endogenous counterpart, it co-elutes in chromatographic separations and exhibits similar ionization efficiency in the mass spectrometer. nih.gov This allows for the application of the isotope dilution method, a gold standard for quantification.
Key validation parameters assessed using this compound:
| Parameter | Role of this compound | Research Finding |
| Accuracy | By creating a calibration curve with known concentrations of the standard, the exact amount of endogenous 1,2-dimyristoyl-glycerol in the sample can be determined. | The use of lipid class-based calibration curves with SIL standards enables reliable interpolation of lipid concentrations. nih.govnih.gov |
| Precision | Analyzing the same sample multiple times demonstrates the reproducibility of the assay. The consistent ratio of the d5-standard to the endogenous lipid indicates high precision. | Robust assays can achieve inter-assay variability below 25% for hundreds of lipid species. nih.govnih.gov |
| Selectivity | The distinct mass of the d5 variant helps confirm that the signal being measured corresponds specifically to the dimyristoyl-glycerol species, avoiding interference from other isobaric molecules. nih.gov | Utilizing multiple MS/MS product ions from standards improves the confidence of lipid identification and reduces false positives. nih.govnih.gov |
Research in Gene and Drug Delivery Systems (as a research component)
Beyond its role as a standard, this compound is actively used as a research component in the design and investigation of advanced delivery systems.
Synthesis of Lipophilic Peptides for Gene Delivery Research
A significant barrier to gene therapy is the efficient delivery of genetic material (like DNA or RNA) across the cell's lipid membrane. One strategy to overcome this is to increase the lipophilicity of the delivery vehicle. Research has shown that 1,2-Dimyristoyl-rac-glycerol can be used to synthesize lipophilic peptides for this purpose. chemicalbook.com
In this context, the deuterated form, this compound, is used as a research tool. The synthesis involves attaching the myristoyl groups from the lipid to a peptide. The resulting myristoylated peptide is significantly more lipophilic and can more easily associate with and penetrate cell membranes. medchemexpress.com By using the d5-labeled version, researchers can use mass spectrometry to track the synthesized lipopeptide during experiments, confirming its stability, quantifying its uptake into cells, and monitoring its distribution within cellular compartments. This provides invaluable data for optimizing the design of peptides for effective gene delivery.
Investigating Interactions of Delivery Vehicles with Biomembranes
Understanding how a drug or gene delivery vehicle interacts with biological membranes is fundamental to predicting its efficacy and potential toxicity. nih.gov Model membranes, such as liposomes or lipid monolayers, are often used for these studies. nih.govmdpi.com
This compound is incorporated into these model biomembranes as a probe. Because it is chemically identical to a natural membrane component, it integrates seamlessly without disrupting the membrane's structure. cymitquimica.com Researchers can then introduce a delivery vehicle (e.g., a lipid nanoparticle or a lipophilic drug) and monitor the effect on the membrane. Techniques like deuterium nuclear magnetic resonance (²H-NMR) or neutron scattering can specifically track the deuterated tails of the lipid. This allows scientists to obtain detailed information on:
Membrane Fluidity: Changes in the mobility of the d5-labeled lipid can indicate how the delivery vehicle alters the fluidity of the membrane.
Lipid Packing: Researchers can determine if the vehicle causes lipids to pack more tightly or loosely.
Domain Formation: The standard can help reveal if the delivery vehicle induces the formation of lipid rafts or other specialized domains within the model membrane. mdpi.com
These molecular-level insights are crucial for designing delivery systems that can effectively fuse with or penetrate target cell membranes to release their payload.
Methodological Frameworks for Research with 1,2 Dimyristoyl Rac Glycerol D5
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) stands as a cornerstone for the analysis of 1,2-Dimyristoyl-rac-glycerol-d5. Its high sensitivity and specificity allow for precise quantification and structural elucidation. Various MS-based approaches are employed, each with distinct advantages for studying deuterated lipids.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-resolution variants, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are powerful tools for analyzing diacylglycerols like this compound. nih.gov These techniques couple the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. The initial chromatographic step separates the complex lipid mixture, after which the mass spectrometer detects and fragments the ions of interest. nih.govnih.gov For deuterated diacylglycerols, this allows for their separation from other lipid classes and subsequent identification based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.
Ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) is an emerging technique that combines the high resolution of gas chromatography with the high-throughput capabilities of UHPLC. nih.gov This method is particularly useful for the analysis of complex lipid mixtures, including deuterated species.
A key advantage of using deuterated standards like this compound in LC-MS/MS is the ability to perform accurate quantification through isotopic dilution. The deuterated standard is added to a biological sample, and the ratio of the labeled to the unlabeled compound is measured. This approach corrects for variations in sample extraction and ionization efficiency, leading to more precise and reliable results.
Table 1: Key LC-MS/MS Parameters for Diacylglycerol Analysis
| Parameter | Description | Relevance to this compound |
| Ionization Mode | Electrospray ionization (ESI) is commonly used for lipids, often in positive ion mode to form [M+H]⁺ or [M+NH₄]⁺ adducts. nih.gov | ESI is effective for ionizing this compound, with ammoniated adducts being readily formed. nih.gov |
| Precursor Ion | The m/z of the intact deuterated diacylglycerol molecule. | The specific m/z of the [M+NH₄]⁺ ion of this compound is selected for fragmentation. |
| Product Ions | Characteristic fragments generated from the precursor ion upon collision-induced dissociation (CID). | The fragmentation pattern, including the loss of the deuterated glycerol (B35011) backbone or fatty acid chains, confirms the identity of the compound. |
| Chromatography | Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate diacylglycerol isomers. nih.gov | Separation is crucial to distinguish this compound from other diacylglycerols with the same fatty acid composition. |
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. While diacylglycerols themselves are not sufficiently volatile for direct GC analysis, they can be derivatized to increase their volatility. nih.govscite.ai More relevant to this compound is the analysis of its deuterated glycerol backbone after hydrolysis of the fatty acid esters.
The released deuterated glycerol can be derivatized, for example, by forming a triacetate ester, and then analyzed by GC-MS/MS. protocols.io This approach is particularly useful for metabolic studies where the fate of the glycerol backbone is being traced. The use of chemical ionization (CI) in GC-MS can provide soft ionization, yielding a prominent molecular ion that is essential for distinguishing the deuterated glycerol from its unlabeled counterpart. nih.gov
A quantitative analytical method has been developed to analyze methyl esters of blood fatty acids derived from human subjects fed deuterium-labeled fats. nih.gov This method utilizes capillary GC to separate the fatty acid esters and isobutane (B21531) chemical ionization mass spectrometry with multiple ion detection to determine the isotopic constituents of the GC peaks. nih.gov
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like lipids. imrpress.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. mdpi.com
For the analysis of this compound, MALDI-TOF MS can be used to determine its molecular weight with high accuracy. The five deuterium (B1214612) atoms on the glycerol backbone result in a 5 Dalton mass shift compared to the unlabeled compound, which is easily resolved by TOF mass analyzers. researchgate.net This technique is particularly useful for the rapid screening of lipid extracts and can even be used for imaging mass spectrometry to visualize the distribution of deuterated lipids in tissue sections. nih.gov
Table 2: Common Matrices for MALDI-TOF MS of Lipids
| Matrix | Abbreviation | Common Applications |
| 2,5-Dihydroxybenzoic acid | DHB | General lipid analysis, including glycerolipids. imrpress.com |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Often used for peptides but also effective for some lipids. |
| 9-Aminoacridine | 9-AA | Useful for the analysis of neutral lipids. |
Electrospray ionization quadrupole time-of-flight (ESI-QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid instrument provides high mass accuracy and resolution, making it an excellent tool for the identification and characterization of unknown compounds, including deuterated lipids. nih.gov
In the context of this compound analysis, ESI-QTOF MS can be used to obtain accurate mass measurements of the precursor ion, which helps to confirm its elemental composition. nih.gov Furthermore, the MS/MS capabilities of the instrument allow for the fragmentation of the deuterated diacylglycerol, providing structural information that can be used to confirm the positions of the fatty acid chains and the presence of the deuterium label on the glycerol backbone. nih.gov
Tandem mass spectrometry offers specialized scan modes that are highly effective for the detection of deuterated compounds like this compound in complex mixtures. nih.gov
Specific Ion Monitoring (SIM) , also known as multiple reaction monitoring (MRM), is a highly sensitive and selective technique. nih.gov In this mode, the first quadrupole is set to select the precursor ion of the deuterated diacylglycerol, which is then fragmented in the collision cell. The third quadrupole is set to monitor for a specific product ion. This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio for the deuterated species. lipidomicstandards.org
Constant Neutral Loss (CNL) scanning is another powerful tool for identifying classes of compounds that lose a common neutral fragment upon collision-induced dissociation. k-state.eduwaters.com For ammoniated diacylglycerols, a characteristic neutral loss corresponds to the fatty acid plus ammonia. nih.gov In the case of this compound, a neutral loss scan can be set to detect the loss of myristic acid, allowing for the specific detection of all diacylglycerols containing this fatty acid. nih.gov The deuterium label on the glycerol backbone does not affect the mass of the neutral loss of the fatty acyl group. nih.gov
By combining these advanced MS techniques, researchers can achieve comprehensive and accurate analysis of this compound in various research settings, from in vitro metabolic studies to in vivo lipidomic profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. For this compound, both proton (¹H) and deuterium (²H) NMR can provide valuable information.
²H NMR is particularly useful for directly observing the deuterium label. nih.gov The chemical shift of the deuterium signal can confirm its location on the glycerol backbone. Furthermore, the relaxation properties of the deuterium nuclei can provide insights into the molecular dynamics and the local environment of the glycerol moiety. nih.gov In studies of lipid bilayers, ²H NMR of deuterated lipids can reveal information about the orientation and ordering of the lipid molecules within the membrane. acs.orgresearchgate.net
Deuterium (2H) NMR for Investigating Head Group Structure and Dynamics in Bilayers
Deuterium Nuclear Magnetic Resonance (2H NMR) is a powerful, non-invasive technique for probing the structure and dynamics of lipid bilayers. core.ac.uk By selectively replacing hydrogen atoms with deuterium in the glycerol backbone of 1,2-Dimyristoyl-rac-glycerol (B52915), researchers can gain detailed insights into the orientation and mobility of this region within a membrane.
Research Findings:
Head Group Orientation: 2H NMR studies on specifically deuterated phospholipids (B1166683) have revealed that the head groups of molecules like phosphatidylcholine and phosphatidylethanolamine (B1630911) tend to lie parallel to the plane of the membrane surface. illinois.edu This orientation is a result of the balance of electrostatic and steric interactions within the packed lipid environment.
Conformational Dynamics: The technique can track the rapid anisotropic motions of deuterated segments. core.ac.uk For instance, in liquid crystalline lipid dispersions, each deuteron (B1233211) signal appears as a doublet, and the spacing between the peaks (quadrupole splitting) provides information about the degree of motional anisotropy. core.ac.uk
Influence of Hydration: The mobility of the lipid head group is sensitive to the amount of water at the bilayer surface. 2H NMR spin-lattice relaxation time (T1) measurements show that head group mobility increases with hydration up to a certain point, after which the addition of more water does not affect the bilayer's dynamics. ismar.org
Effect of Other Molecules: The presence of other molecules, such as cholesterol, can influence the dynamics of the surrounding lipids. However, studies have shown that the incorporation of cholesterol does not significantly alter the hydration behavior of the bilayer. ismar.org
| Parameter | Observation | Implication |
| Quadrupole Splitting | Varies with the orientation of the C-D bond relative to the magnetic field. | Provides information on the average orientation and order of the deuterated segment. |
| Spin-Lattice Relaxation (T1) | Sensitive to the rate of molecular motions. | Reveals details about the dynamics and mobility of the lipid head group. |
Phosphorus-31 (31P) NMR for Phospholipid Head Group Conformation and Interactions
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) is a highly effective method for studying the phosphate (B84403) group in phospholipids, offering valuable data on head group conformation, lipid phase behavior, and interactions with other molecules. wikipedia.orgresearchgate.net Given that this compound is a precursor for many phospholipids, understanding the behavior of the phosphate head group is crucial.
Research Findings:
Head Group Conformation: 31P NMR studies of oriented lipid bilayers have been instrumental in determining the conformation of the phosphodiester group. For example, in dipalmitoylphosphatidylcholine (DPPC) bilayers, the O-P-O plane of the phosphate is tilted with respect to the bilayer normal. nih.gov This orientation influences the extension of the choline (B1196258) moiety. nih.gov
Phase Transitions: The lineshape of the 31P NMR spectrum is highly sensitive to the phase of the lipid assembly. It can distinguish between lamellar, hexagonal, and isotropic phases, providing insight into how factors like temperature and composition affect membrane structure. researchgate.net
Molecular Dynamics: Pulsed 31P NMR experiments can probe the dynamics of the phosphate head group over a wide range of timescales. nih.gov These studies have identified intramolecular motions (rotations around bonds), intermolecular motions (lipid rotation and fluctuation), and collective motions (order director fluctuations). nih.gov
Quantitative Analysis: The high natural abundance and spin of ½ of the 31P nucleus make it suitable for quantitative analysis of phospholipid mixtures. avantiresearch.com This allows for the determination of the relative amounts of different phospholipid classes in a sample. avantiresearch.com
| NMR Parameter | Information Gained | Significance |
| Chemical Shift Anisotropy (CSA) | Provides information on the local electronic environment and orientation of the phosphate group. researchgate.net | Key to determining head group conformation and detecting phase changes. researchgate.net |
| Lineshape | Characteristic for different lipid phases (e.g., lamellar, hexagonal). researchgate.net | Allows for the study of lipid polymorphism and phase transitions. researchgate.net |
| Relaxation Times (T1, T2) | Reflects the dynamics of the phosphate group. nih.gov | Elucidates the motional freedom and interactions of the head group. nih.gov |
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the isolation, purification, and analysis of this compound from complex lipid mixtures. The choice of technique depends on the specific analytical goal, with each method offering unique advantages in terms of selectivity and resolution.
Both Normal Phase (NP) and Reverse Phase (RP) High-Performance Liquid Chromatography (HPLC) are widely used for lipid analysis. pharmaguru.co
Normal Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. reddit.com This mode is particularly useful for separating lipid classes based on the polarity of their head groups. However, a significant challenge in NP-HPLC is the potential for co-elution of diacylglycerols with other lipid species, such as monohydroxy fatty acids, which can lead to inaccuracies in quantification. nih.gov
Reverse Phase HPLC (RP-HPLC): RP-HPLC employs a non-polar stationary phase and a polar mobile phase, making it the more common HPLC technique. pharmaguru.coreddit.com It separates lipids based on their hydrophobicity, primarily determined by the length and degree of unsaturation of their acyl chains. thermofisher.com RP-HPLC offers an effective alternative for separating diacylglycerols from other lipid classes that may co-elute in NP-HPLC. nih.gov
| Chromatographic Mode | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order | Primary Application for Diacylglycerols |
| Normal Phase (NP) | Polar | Non-polar | Least polar compounds elute first. reddit.com | Separation of lipid classes based on head group polarity. |
| Reverse Phase (RP) | Non-polar | Polar | Most polar compounds elute first. reddit.com | Separation based on acyl chain length and saturation. thermofisher.com |
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful alternative to traditional LC methods for comprehensive lipid analysis. nih.gov This technique utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages in terms of speed and efficiency.
Research Findings:
Lipid Class Separation: UHPSFC provides excellent separation of lipid classes, with the mechanism being comparable to that of Hydrophilic Interaction Liquid Chromatography (HILIC). researchgate.net It allows for the separation of numerous nonpolar and polar lipid classes in a single, rapid analysis. nih.govacs.orgspringernature.com
Intra-class Separation: A key benefit of UHPSFC is its ability to achieve intra-class separation of lipids based on their fatty acyl composition, including the total number of double bonds and acyl chain lengths. nih.gov In some cases, it can even resolve regioisomers of diacylglycerols. nih.gov
Stationary Phase Effects: The choice of stationary phase is critical in UHPSFC. While octadecyl-based columns are effective for nonpolar lipids, they can show poor performance for polar lipids. Diol- and 1-aminoanthracene-based columns have demonstrated superior resolution for a broader range of lipid classes. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal phase chromatography that is well-suited for the separation of polar and amphiphilic compounds like diacylglycerols. nih.govlongdom.org It employs a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous buffer. longdom.org
Research Findings:
Separation Mechanism: The primary retention mechanism in HILIC is the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov Electrostatic interactions and adsorption can also contribute to the separation. nih.govchromatographyonline.com
Application to Polar Analytes: HILIC is particularly advantageous for retaining and separating polar compounds that show little or no retention in RP-HPLC. nih.gov This makes it an excellent choice for analyzing the polar head group variations in glycerolipids.
For lipids like this compound that lack a UV chromophore, universal detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are essential for their quantification in HPLC. blogspot.com
Principle of Operation: Both detectors work by nebulizing the column effluent, evaporating the mobile phase to form analyte particles, and then measuring these particles. reachseparations.com ELSD measures the light scattered by the particles, while CAD charges the particles and measures the resulting electrical current. reachseparations.comtechnologynetworks.com
Detector Characteristics: Both CAD and ELSD are compatible with gradient elution, which is a significant advantage over refractive index detectors. blogspot.com However, their response can be non-linear and is dependent on the specific analytical method and operating conditions. blogspot.comreachseparations.com
Sensitivity and Application: CAD is generally considered to be more sensitive than ELSD and can detect a wider range of analyte masses. reachseparations.comresearchgate.net Both detectors are widely used for the analysis of non-volatile compounds, including various lipid classes. blogspot.comresearchgate.net Recent advancements have highlighted CAD as a superior choice for the robust characterization of lipid nanoparticles due to its high sensitivity and precision. technologynetworks.com
| Detector | Detection Principle | Key Advantages | Common Applications |
| ELSD | Measures scattered light from analyte particles after solvent evaporation. technologynetworks.com | Universal detection for non-volatile analytes, gradient compatible. blogspot.com | Analysis of carbohydrates, lipids, polymers, and surfactants. blogspot.com |
| CAD | Measures charge transferred to analyte particles after solvent evaporation. reachseparations.com | High sensitivity, wide dynamic range, gradient compatible. reachseparations.comtechnologynetworks.com | Pharmaceutical analysis, lipidomics, characterization of lipid nanoparticles. reachseparations.comtechnologynetworks.com |
Future Perspectives and Emerging Research Trajectories
Integration with Multi-Omics Data for Systems-Level Understanding
The use of stable isotope tracers like 1,2-Dimyristoyl-rac-glycerol-d5 is moving beyond the measurement of single metabolic pathways towards integration into broader systems biology approaches. bioscientifica.com By combining stable isotope labeling with multi-omics platforms, researchers can achieve a more holistic view of cellular and organismal metabolism. When this compound is introduced into a biological system, the deuterium (B1214612) label can be tracked as the diacylglycerol (DAG) is metabolized, modified, or incorporated into more complex lipids.
This lipidomics data, showing the flux and fate of the labeled DAG, can be layered with other omics data:
Proteomics: To identify changes in the expression or post-translational modification of enzymes and signaling proteins involved in lipid metabolism in response to the traced lipid.
Transcriptomics: To correlate the metabolic fate of the tracer with changes in gene expression for lipid transport, synthesis, and signaling pathways.
Metabolomics: To observe the broader metabolic network effects of perturbing a specific lipid pool.
This integrated approach allows for the construction of comprehensive models that can elucidate the complex interplay between signaling networks and metabolic pathways, providing unique insights into human lipid metabolism. nih.gov The ability to use stable isotopes safely in humans opens the door for repeated, complex studies that can measure multiple metabolic pathways simultaneously. bioscientifica.com
Table 1: Conceptual Framework for Multi-Omics Integration with this compound
| Omics Platform | Data Generated | Biological Question Addressed |
|---|---|---|
| Lipidomics (with Tracer) | Flux rates of this compound into various lipid species (e.g., triglycerides, phospholipids). | What is the metabolic fate and turnover rate of a specific diacylglycerol pool? |
| Proteomics | Changes in abundance/phosphorylation of lipid kinases, phosphatases, and metabolic enzymes. | Which proteins are activated or regulated by diacylglycerol signaling or its metabolites? |
| Transcriptomics | Altered mRNA levels of genes involved in lipid metabolism and transport. | How does the cell transcriptionally adapt to changes in diacylglycerol levels or flux? |
| Metabolomics (Untargeted) | Global changes in small molecule metabolites downstream or upstream of DAG metabolism. | What are the broader metabolic consequences of altered DAG pathway activity? |
Development of Next-Generation Analytical Platforms for Isotopic Lipid Tracers
The utility of isotopic tracers is intrinsically linked to the power of analytical technology. nih.gov While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards for measuring isotopic enrichment in biological samples, next-generation platforms are emerging that offer unprecedented sensitivity and resolution. bioscientifica.comnih.gov
High-resolution tandem mass spectrometry is critical for localizing the stable isotope label within the lipid molecule and quantifying its incorporation into different building blocks, such as the glycerol (B35011) backbone or the fatty acyl chains. nih.gov This level of detail is crucial for distinguishing between different metabolic routes.
A key advancement is the application of imaging mass spectrometry techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). youtube.com NanoSIMS can map the distribution of isotopes within a single cell or tissue with a resolution as high as 50 nanometers. youtube.com This would allow researchers to visualize the subcellular destination of this compound, for instance, tracking its incorporation into lipid droplets, the endoplasmic reticulum, or the plasma membrane, providing spatial context to metabolic flux data. youtube.com
Table 2: Comparison of Analytical Platforms for Isotopic Lipid Analysis
| Platform | Key Advantage | Application for this compound |
|---|---|---|
| GC-MS | High precision for quantifying enrichment of volatile compounds. | Measuring enrichment in fatty acids derived from the hydrolysis of the tracer. bioscientifica.com |
| LC-MS/MS | Versatility for analyzing a wide range of intact lipids and their fragments. nih.gov | Tracking the incorporation of the d5-glycerol backbone into various complex lipid classes. nih.gov |
| NMR | Provides detailed structural information and position of the label without fragmentation. nih.gov | Non-destructively confirming the position of the deuterium atoms on the glycerol backbone. |
| NanoSIMS | High-resolution spatial imaging of isotope distribution. youtube.com | Visualizing the subcellular localization of the tracer in organelles like lipid droplets or membranes. youtube.com |
Expansion into Novel Biological Contexts and Mechanistic Studies
As a stable, isotopically labeled diacylglycerol (DAG), this compound is an ideal tool for detailed mechanistic studies of cellular processes where DAGs act as second messengers. caymanchem.com While many saturated DAGs are considered weak activators of Protein Kinase C (PKC), the ability to trace their precise location and turnover provides a means to study their specific roles without the confounding effects of more potent, unsaturated DAGs. caymanchem.com
Future research can leverage this tracer to explore:
Membrane Dynamics: Investigating how specific DAG species influence the biophysical properties of cell membranes, such as curvature and fluidity. cymitquimica.com
Protein-Lipid Interactions: Quantifying the binding kinetics and residence time of DAG-binding proteins at the membrane, which is crucial for signal transduction. cymitquimica.combroadpharm.com
Enzyme Kinetics: Directly measuring the activity and substrate preference of enzymes that metabolize DAG, such as DAG kinases and DAG lipases, in a cellular environment.
The deuterated label allows the tracer molecule to be distinguished from the endogenous, unlabeled pool, enabling precise measurement of enzyme kinetics and pathway flux in a way that is not possible with non-labeled compounds. nih.gov This is analogous to how similar deuterated lipids, like rac-1,2-dipalmitoylglycerol-d5, are used as critical tools for tracking enzymatic hydrolysis and membrane dynamics.
Table 3: Potential Mechanistic Studies Using this compound
| Research Area | Experimental Approach | Objective |
|---|---|---|
| PKC Signaling | Introduce the tracer to cells and use NanoSIMS or cell fractionation with LC-MS. | To determine the specific subcellular locations where this DAG species contributes to PKC activation. caymanchem.com |
| Membrane Biophysics | Incorporate the tracer into model membranes (liposomes) and analyze with biophysical techniques. | To measure the precise impact of a specific saturated DAG on membrane structure and properties. cymitquimica.com |
| Metabolic Enzyme Activity | Use the tracer as a substrate in cell lysates or with purified enzymes. | To quantify the kinetic parameters (Km, Vmax) of enzymes that process 1,2-diacylglycerols. |
| Lipid Trafficking | Pulse-chase experiments followed by mass spectrometry imaging. | To map the intracellular trafficking pathways of DAG from its site of generation to its ultimate metabolic fate. |
Contribution to Translational Research in Lipid-Related Pathologies
The dysregulation of lipid metabolism and signaling is a hallmark of numerous human diseases, including metabolic syndrome, insulin (B600854) resistance, and cancer. nih.gov Stable isotope tracers like this compound offer a powerful method for studying these pathologies in vivo. nih.gov Because they are safe for human use, these tracers can be employed in clinical research to gain quantitative insights into metabolic dysregulation. bioscientifica.com
For example, the non-labeled form, 1,2-Dimyristoyl-rac-glycerol (B52915), has been shown to modulate insulin receptor phosphorylation and reduce tumor weight in a mouse xenograft model. caymanchem.com Using the deuterated version would allow researchers to precisely quantify the flux through DAG-related pathways in these disease states. This could help answer critical questions, such as whether increased DAG levels in an insulin-resistant liver are due to increased synthesis or decreased clearance. Such quantitative flux data provides a much deeper understanding than simply measuring static lipid concentrations. nih.gov
This approach can be vital for developing and evaluating new therapeutic strategies that target lipid metabolism. By measuring metabolic fluxes before and after treatment, researchers and clinicians can obtain a quantitative readout of a drug's efficacy in correcting a specific metabolic defect.
Table 4: Applications of this compound in Translational Research
| Pathology | Research Application | Potential Finding |
|---|---|---|
| Type 2 Diabetes / Insulin Resistance | Administer the tracer to human subjects or animal models to study hepatic lipid metabolism. nih.gov | Quantify the contribution of specific DAG pools to the development of hepatic insulin resistance. |
| Cancer Biology | Use in cancer cell lines and xenograft models to trace DAG metabolism. caymanchem.com | Determine how cancer cells alter DAG synthesis and signaling to support proliferation and survival. |
| Nonalcoholic Fatty Liver Disease (NAFLD) | In vivo tracer studies to measure hepatic de novo lipogenesis and triglyceride synthesis. | Elucidate the specific metabolic fluxes that lead to ectopic fat accumulation in the liver. nih.gov |
| Cardiovascular Disease | Trace the incorporation of the labeled glycerol backbone into lipoproteins. bioscientifica.com | Understand how dietary or endogenously synthesized DAGs contribute to the assembly and secretion of atherogenic lipoproteins. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1,2-Dimyristoyl-rac-glycerol-d5, and how do isotopic labeling (d5) protocols influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification of deuterated glycerol (d5) with myristic acid derivatives. Purification via column chromatography (silica gel) or preparative HPLC is critical to achieve >98% purity, as confirmed by TLC or LC-MS . Isotopic labeling requires strict anhydrous conditions to avoid proton-deuterium exchange, which can compromise isotopic integrity. Yield optimization involves monitoring reaction kinetics under controlled temperature (40–60°C) and inert atmospheres .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm deuterium incorporation at specific positions (e.g., glycerol backbone) via H NMR and assess acyl chain alignment via H/C NMR .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (e.g., m/z 610.99 for non-deuterated form) and verifies deuterium enrichment .
- FTIR : Validate ester carbonyl stretching vibrations (~1740 cm) and absence of hydroxyl groups, indicating complete acylation .
Q. What are the critical handling and storage protocols for this compound to ensure stability?
- Methodological Answer :
- Storage : Store at −20°C in sealed, argon-flushed vials to prevent oxidation. Lyophilized forms are stable for >12 months, while solutions in organic solvents (e.g., chloroform) should be used within 1 week .
- Handling : Use gloveboxes or Schlenk lines to minimize exposure to moisture. Avoid vortexing to prevent lipid peroxidation; instead, gently mix via pipetting .
Advanced Research Questions
Q. How does this compound perform in model membrane systems compared to non-deuterated analogs, and what experimental designs mitigate phase behavior discrepancies?
- Methodological Answer : Deuterated lipids exhibit slight phase transition temperature () shifts (~1–2°C lower) due to altered van der Waals interactions. Use differential scanning calorimetry (DSC) to calibrate for deuterated analogs. For bilayer studies (e.g., vesicles or Langmuir monolayers), combine deuterated lipids with non-deuterated phospholipids (e.g., DMPC) at controlled ratios to maintain membrane fluidity . Neutron scattering techniques (e.g., SANS) leverage deuterium contrast for precise bilayer thickness measurements .
Q. What strategies resolve contradictions in reported solubility and aggregation behavior of this compound across solvent systems?
- Methodological Answer : Solubility varies with solvent polarity:
- Chloroform/methanol (2:1 v/v) : Ideal for homogeneous dispersion (critical micelle concentration: ~0.1 mM) .
- Aqueous buffers : Requires sonication above (e.g., 45°C) and use of detergents (e.g., cholate) to prevent aggregation. Dynamic light scattering (DLS) monitors particle size distribution .
Q. How does deuterium labeling in this compound impact isotopic tracing in metabolic studies, and what analytical controls are essential?
- Methodological Answer : Deuterium labels enable tracking via H NMR or isotope-ratio MS. Key controls:
- Background correction : Use negative controls (non-deuterated lipids) to account for natural H abundance.
- Degradation assays : Monitor deuterium loss via enzymatic hydrolysis (e.g., lipase treatments) to validate label retention .
Q. What advanced applications exist for this compound in studying protein-lipid interactions, and how are binding affinities quantified?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize deuterated lipids on L1 sensor chips to measure real-time binding kinetics with proteins (e.g., phospholipase A2) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during lipid-protein interactions, with deuterated lipids providing baseline stability for high-precision data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
